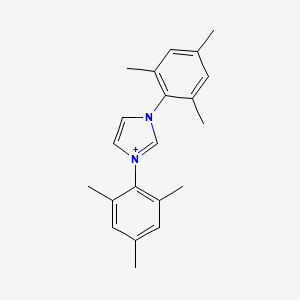
1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium: is a compound belonging to the class of imidazolium salts. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazole ring. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The mesityl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium derivatives .
科学研究应用
作用机制
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with transition metals, facilitating various catalytic processes. Additionally, its ability to disrupt microbial cell membranes contributes to its antimicrobial activity .
相似化合物的比较
1,3-Dimesityl-1H-imidazol-3-ium tetrafluoroborate: Similar in structure but with a different counterion.
1,3-Dimesityl-1H-imidazol-3-ium-2-ide: A related compound with a different oxidation state.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: A hydrogenated derivative with different chemical properties.
Uniqueness: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium stands out due to its stability and versatility in various chemical reactions. Its unique structure allows it to act as an effective ligand in coordination chemistry and catalysis, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-13H,1-6H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRGPERAJKNQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
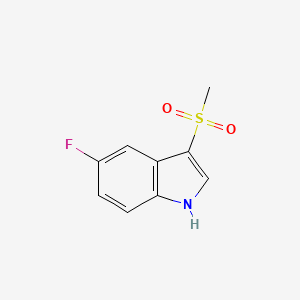
![6,7-Diazabicyclo[3.2.1]octane-2,4-diol](/img/structure/B8667757.png)
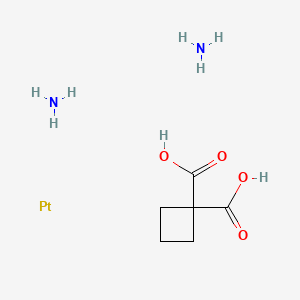
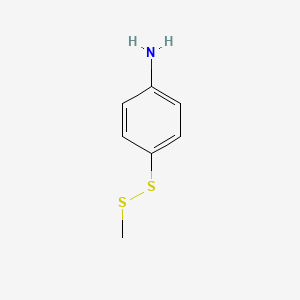
![3-Bromo-1-methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8667788.png)

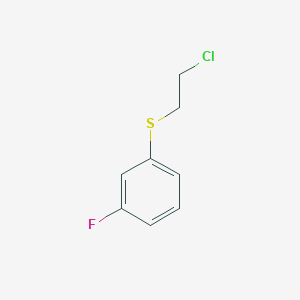
![2-[(Tert-butylperoxy)carbonyl]benzoic acid](/img/structure/B8667797.png)
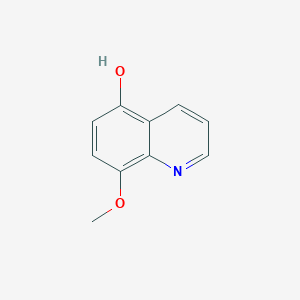
![Ethyl 4-[(4-methoxypyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8667814.png)
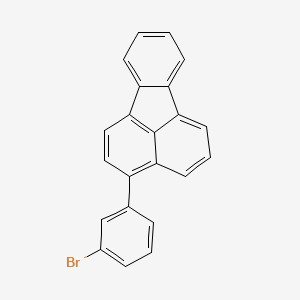
![3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-amine](/img/structure/B8667826.png)
![N-[4-Chloro-2-(2-methoxybenzoyl)phenyl]acetamide](/img/structure/B8667832.png)

